
3-Methylsulfonyl-2',3',4,4',5,5'-hexachlorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl is a chemical compound that belongs to the class of polychlorinated biphenyls (PCBs). These compounds are known for their stability and resistance to degradation, which makes them persistent in the environment. This particular compound is characterized by the presence of six chlorine atoms and a methylsulfonyl group attached to the biphenyl structure.
準備方法
The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale chlorination processes and subsequent functionalization to introduce the methylsulfonyl group .
化学反応の分析
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of PCBs.
Biology: Research on its biological effects helps in understanding the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Industry: It is used in the development of materials and products that require stable and resistant compounds.
作用機序
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl involves its interaction with cellular components. It can bind to specific receptors and enzymes, disrupting normal cellular functions. The molecular targets include the aryl hydrocarbon receptor (AhR) and various cytochrome P450 enzymes. These interactions can lead to oxidative stress, inflammation, and other toxic effects .
類似化合物との比較
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl can be compared with other similar compounds such as:
2’,3,4,4’,5-Pentachlorobiphenyl: Lacks one chlorine atom compared to the hexachlorobiphenyl.
2,2’,3,4,5,5’-Hexachlorobiphenyl: Similar structure but without the methylsulfonyl group.
3-Methylsulfonyl-2,2’,4’,5-tetrachlorobiphenyl: Contains fewer chlorine atoms and a different substitution pattern. The uniqueness of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl lies in its specific substitution pattern and the presence of the methylsulfonyl group, which influences its chemical properties and biological effects.
特性
CAS番号 |
92138-00-6 |
|---|---|
分子式 |
C13H6Cl6O2S |
分子量 |
439.0 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(3,4-dichloro-5-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)9-3-5(2-7(14)11(9)17)6-4-8(15)12(18)13(19)10(6)16/h2-4H,1H3 |
InChIキー |
HFIROXVLVGGBLF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


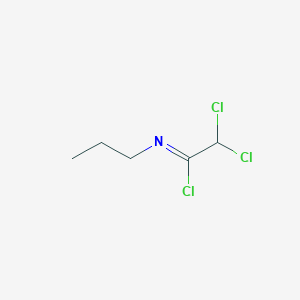

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

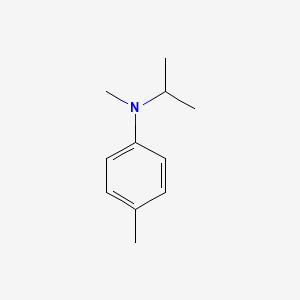
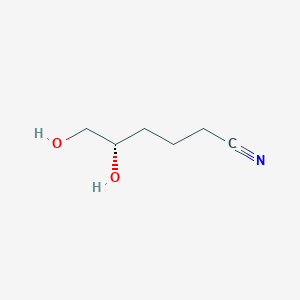

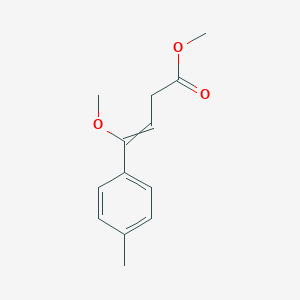
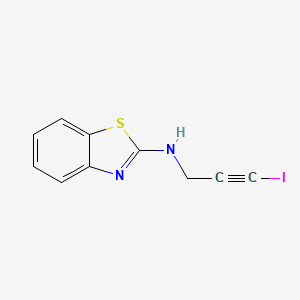
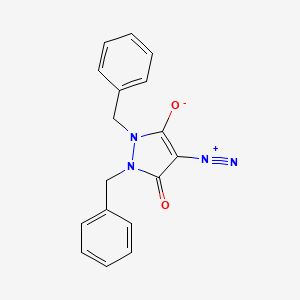
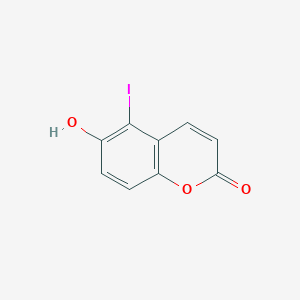
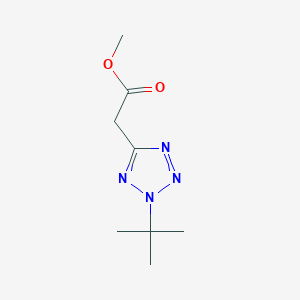

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
